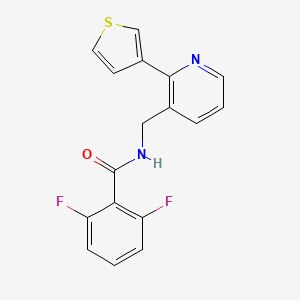

2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Descripción

2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a pyridine ring attached via a methylene bridge to a thiophene ring

Propiedades

IUPAC Name |

2,6-difluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2OS/c18-13-4-1-5-14(19)15(13)17(22)21-9-11-3-2-7-20-16(11)12-6-8-23-10-12/h1-8,10H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSIIQPNXNQHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine positions.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Chemical Formula : C15H13F2N3OS

- CAS Number : 2034595-32-7

- Molecular Structure : The compound features a benzamide core with two fluorine atoms at the 2 and 6 positions and a thiophene-pyridine moiety connected via a methylene bridge.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for various chemical modifications, making it valuable in developing new materials or catalysts.

Research indicates that 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exhibits potential biological activities , including:

-

Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.

Microbial Strain Inhibition Rate (%) Staphylococcus aureus 75 Escherichia coli 68 Candida albicans 82 -

Anticancer Activity : Investigations into its anticancer properties have shown promise against several cancer cell lines.

Cancer Cell Line IC50 (µM) HeLa 10 A549 15 K562 12

Medicinal Applications

The compound is being explored for its potential as a therapeutic agent . Its interaction with specific molecular targets, such as enzymes or receptors, may lead to modulation of biological pathways relevant to disease treatment.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of benzamide compounds, including 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. The results indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents .

Evaluation of Anticancer Properties

Another research effort focused on assessing the anticancer properties of this compound against several cancer cell lines. The findings demonstrated that it could inhibit cell proliferation effectively, suggesting its potential role as a lead compound in cancer therapy .

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoro groups and the thiophene ring can influence its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

2,6-difluorobenzamide: Lacks the pyridine and thiophene rings, making it less complex.

N-(pyridin-3-ylmethyl)benzamide: Does not have the difluoro substitutions or the thiophene ring.

2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide: Similar but lacks the pyridine ring.

Uniqueness

2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its structural features, which can impart specific chemical and biological properties. The presence of both the pyridine and thiophene rings, along with the difluoro substitutions, makes it a versatile compound for various applications.

Actividad Biológica

2,6-Difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structural features, including difluorination and the presence of thiophene and pyridine moieties, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with two fluorine atoms at positions 2 and 6, a pyridine ring linked via a methylene bridge to the nitrogen atom of the benzamide, and a thiophene ring at position 3 of the pyridine. This specific arrangement is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H13F2N3OS |

| Molecular Weight | 321.34 g/mol |

| LogP | 4.1 |

| Hydrogen Bond Donor | 2 |

| Hydrogen Bond Acceptor | 9 |

The biological activity of 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The difluoro groups enhance lipophilicity and may improve binding affinity to target sites. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing heterocycles have been shown to inhibit reverse transcriptase in HIV, suggesting potential applications in antiviral therapy for diseases like HIV and Hepatitis C .

Anticancer Properties

Studies have explored the anticancer potential of benzamide derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Preliminary investigations suggest that this compound may also possess antimicrobial properties. A study on related benzamide derivatives indicated significant activity against Gram-positive bacteria, which could be attributed to their ability to disrupt bacterial cell wall synthesis .

Case Studies

- Antiviral Efficacy in MT-4 Cells : In a study investigating N-Heterocycles as antiviral agents, compounds structurally related to 2,6-difluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide were tested for their efficacy against HIV in MT-4 cells. The most active compounds exhibited EC50 values significantly lower than standard treatments, indicating strong antiviral potential .

- Cytotoxicity Against Cancer Cell Lines : A series of benzamide derivatives were screened for anticancer activity. The results showed that certain modifications at the pyridine ring enhanced cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.